2-(4-Boc-piperazino-1-yl)-5-fluorobenzaldehyde
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Overview
Description
2-(4-Boc-piperazino-1-yl)-5-fluorobenzaldehyde is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl group, a fluoro-substituted phenyl ring, and a formyl group attached to the piperazine ring
Mechanism of Action
Target of Action
Similar compounds such as n-boc piperazine derivatives have shown a wide spectrum of biological activities, suggesting that they interact with various macromolecules .
Mode of Action
The conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring enhance favorable interaction with macromolecules . This suggests that the compound might interact with its targets through hydrogen bonding and other intermolecular forces.
Biochemical Pathways
Similar compounds have been used as intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities, suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
The compound’s water solubility and capacity for the formation of hydrogen bonds suggest that it may have good bioavailability .
Result of Action
Similar compounds have shown antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . This suggests that the compound may have diverse molecular and cellular effects.
Preparation Methods
The synthesis of tert-butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoro-2-formylbenzoic acid and tert-butyl piperazine-1-carboxylate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or tetrahydrofuran. Catalysts such as triethylamine or N,N’-dicyclohexylcarbodiimide (DCC) may be used to facilitate the reaction.
Synthetic Route: The synthetic route involves the formation of an amide bond between the carboxyl group of 4-fluoro-2-formylbenzoic acid and the amine group of tert-butyl piperazine-1-carboxylate. This is typically achieved through a condensation reaction.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
2-(4-Boc-piperazino-1-yl)-5-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Scientific Research Applications
2-(4-Boc-piperazino-1-yl)-5-fluorobenzaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is employed in biological studies to investigate its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound in chemical biology to study the effects of piperazine derivatives on cellular processes.
Industrial Applications: The compound is used in the development of new materials and as a building block in the synthesis of complex organic molecules.
Comparison with Similar Compounds
2-(4-Boc-piperazino-1-yl)-5-fluorobenzaldehyde can be compared with other similar compounds, such as:
Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate: This compound has a bromine atom instead of a fluorine atom on the phenyl ring, which can affect its reactivity and binding properties.
Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate: This compound contains an amino group and a trifluoromethyl group, which can influence its biological activity and chemical reactivity.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate:
These comparisons highlight the unique features of tert-butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate, such as the presence of the fluoro and formyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O3/c1-16(2,3)22-15(21)19-8-6-18(7-9-19)14-5-4-13(17)10-12(14)11-20/h4-5,10-11H,6-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQLHUZVZHDBHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470544 |
Source
|
Record name | tert-Butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20470544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
697305-53-6 |
Source
|
Record name | tert-Butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20470544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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